Product packaging for Argatroban Impurity B(Cat. No.:CAS No. 188659-43-0)

Argatroban Impurity B

Cat. No.: B601614
CAS No.: 188659-43-0
M. Wt: 466.6
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

A metabolite of Argatroban

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H34N4O5S B601614 Argatroban Impurity B CAS No. 188659-43-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,4R)-1-[(2S)-5-amino-2-[(3-methyl-1,2,3,4-tetrahydroquinolin-8-yl)sulfonylamino]pentanoyl]-4-methylpiperidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34N4O5S/c1-14-8-10-26(18(12-14)22(28)29)21(27)17(6-4-9-23)25-32(30,31)19-7-3-5-16-11-15(2)13-24-20(16)19/h3,5,7,14-15,17-18,24-25H,4,6,8-13,23H2,1-2H3,(H,28,29)/t14-,15?,17+,18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNDKSTYNIAVIGX-IOVMHBDKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(C(C1)C(=O)O)C(=O)C(CCCN)NS(=O)(=O)C2=CC=CC3=C2NCC(C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCN([C@H](C1)C(=O)O)C(=O)[C@H](CCCN)NS(=O)(=O)C2=CC=CC3=C2NCC(C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isolation and Structural Elucidation of Argatroban Impurity B

Comprehensive Structural Characterization Approaches

Once Argatroban (B194362) Impurity B is isolated and purified, a suite of advanced spectroscopic techniques is employed to unambiguously determine its chemical structure.

Application of Advanced Spectroscopic Data for Structure Confirmation

The definitive identification of Argatroban Impurity B relies on the synergistic use of several advanced spectroscopic methods. High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS/Q-TOF), provides the accurate mass of the molecular ion, allowing for the determination of the elemental composition. researchgate.net Further fragmentation analysis (MS/MS or MSn) reveals the structural connectivity of the molecule by breaking it down into smaller, identifiable fragments. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for elucidating the detailed molecular structure. researchgate.net One-dimensional (1D) NMR techniques, such as ¹H NMR and ¹³C NMR, provide information about the chemical environment of the hydrogen and carbon atoms, respectively. researchgate.net Two-dimensional (2D) NMR experiments, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are used to establish the connectivity between protons, between protons and their directly attached carbons, and between protons and carbons separated by multiple bonds, respectively. This comprehensive NMR data allows for the complete assignment of the chemical structure. researchgate.net

Correlation of Spectroscopic Data with Proposed Chemical Structures

The proposed chemical structure for this compound is (2R,4R)-1-[(2S)-5-amino-2-[(3-methyl-1,2,3,4-tetrahydroquinolin-8-yl)sulfonylamino]pentanoyl]-4-methylpiperidine-2-carboxylic acid. The spectroscopic data obtained must be in full agreement with this proposed structure.

Table 1: Key Spectroscopic Data Correlation for this compound

Spectroscopic TechniqueExpected Data for Proposed StructureCorrelation
HRMS Exact mass corresponding to the molecular formula C₂₂H₃₄N₄O₅S.The measured accurate mass from HRMS should match the theoretical mass of the proposed formula, confirming the elemental composition.
¹H NMR Signals corresponding to the protons of the 3-methyl-1,2,3,4-tetrahydroquinoline (B2921594) group, the piperidine (B6355638) ring, the pentanoyl chain, and the amino group.The chemical shifts, splitting patterns, and integration values of the observed proton signals must align with the expected electronic environments and neighboring protons in the proposed structure.
¹³C NMR Signals for all 22 carbon atoms, including the carbonyl carbons of the amide and carboxylic acid, aromatic carbons of the quinoline (B57606) ring, and aliphatic carbons of the piperidine and pentanoyl moieties.The number of signals and their chemical shifts should correspond to the unique carbon atoms in the proposed structure.
MS/MS Fragmentation Fragmentation patterns showing the loss of specific functional groups, such as the amino group, the carboxylic acid, or cleavage of the amide bonds.The observed fragment ions should be consistent with the logical bond cleavages of the proposed molecular structure.

By meticulously analyzing and correlating the data from these various spectroscopic techniques, a definitive and unambiguous confirmation of the structure of this compound can be achieved.

Role of Reference Standard Synthesis in Structural Elucidation

The synthesis of a reference standard for this compound plays a pivotal role in the final confirmation of its structure. researchgate.net An authentic sample of the impurity is prepared through a targeted synthetic route, which is designed based on the proposed structure.

The synthetic route would likely involve the coupling of the appropriate protected amino acid derivative with the substituted piperidine carboxylic acid ester, followed by deprotection steps. The successful synthesis of a compound whose spectroscopic and chromatographic properties are identical to those of the isolated impurity provides unequivocal proof of its structure.

This synthesized reference standard is also crucial for analytical method development and validation. It allows for the accurate quantification of the impurity in drug substance and drug product batches, ensuring that its levels are maintained within acceptable limits as per regulatory guidelines.

Analysis of this compound: Isolation and Structural Characterization

Argatroban, a potent direct thrombin inhibitor, is a synthetic anticoagulant used in clinical settings. The manufacturing process of this complex molecule can lead to the formation of various impurities. Regulatory guidelines necessitate the identification, characterization, and control of these impurities to ensure the safety and efficacy of the final drug product. This article focuses specifically on this compound, detailing its isolation and the methods used for its structural elucidation.

Origin and Formation Mechanisms of Argatroban Impurity B

Process-Related Impurities in Argatroban (B194362) Synthesis

The manufacturing process of Argatroban involves multiple chemical transformations. Impurities can be introduced or generated at various stages, arising from the synthetic pathway itself, unreacted starting materials, or the inherent stereochemistry of the molecule.

Byproducts from Specific Synthetic Pathways of Argatroban and its Intermediates

The synthesis of Argatroban is a multi-step process, and specific byproducts can form depending on the chosen route. One common synthetic pathway involves the condensation of a protected L-arginine derivative with a piperidine (B6355638) carboxylic acid derivative, followed by coupling with a quinolinesulfonyl chloride moiety and subsequent deprotection and hydrogenation steps. newdrugapprovals.orgnewdrugapprovals.org A key intermediate in several routes is (2R,4R)-1-[N G-nitro-N 2-(3-methyl-8-quinolinesulfonyl)-L-arginyl]-4-methyl-2-piperidine carboxylic acid. google.com During the catalytic hydrogenation of this intermediate to produce Argatroban, a byproduct can be formed if the hydrogenation is incomplete. google.com This byproduct, where the nitro group is reduced but the quinoline (B57606) ring is not yet fully hydrogenated, can be difficult to separate from the final product. google.com

Impurities Arising from Unreacted Starting Materials and Reagents

Unreacted starting materials and excess reagents from preceding steps can persist and lead to the formation of impurities. For example, in the synthesis of Argatroban, starting materials like nitro-L-arginine and 4-methyl-piperidine are used. newdrugapprovals.orggoogle.com If the coupling reactions are not driven to completion, these starting materials or their immediate derivatives can be carried over. One such impurity, Argatroban Related Compound B, is an intermediate formed from the condensation of a protected nitro-L-arginine and an ethyl piperidine-2-carboxylate derivative. pharmaffiliates.comveeprho.com The presence of such unreacted intermediates complicates the purification process and can potentially be converted to other impurities in subsequent steps.

Stereochemical Purity and Diastereomeric Considerations in Argatroban Synthesis

Argatroban has four stereocenters, leading to the possibility of multiple stereoisomers. hemonc.org The commercially available drug is a mixture of two diastereomers, (2R,4R)-1-[(2S)-5-((aminoiminomethyl)amino)-1-oxo-2-[[((3R )-1,2,3,4-tetrahydro-3-methyl-8-quinolinyl)sulfonyl]amino]pentyl]-4-methyl-2-piperidinecarboxylic acid and its (3S ) counterpart, at the C-21 position (referring to the tetrahydroquinoline ring system). newdrugapprovals.orgnih.gov The typical ratio of these (21R) and (21S) diastereomers is approximately 64:36. nih.gov

Argatroban Impurity B is identified as a specific diastereomer of Argatroban. clearsynth.com Its chemical name is (2R,4R)-1-[(2S)-5-amino-2-[(3-methyl-1,2,3,4-tetrahydroquinolin-8-yl)sulfonylamino]pentanoyl]-4-methylpiperidine-2-carboxylic acid. clearsynth.com The key distinction lies in the stereochemistry. While the active drug substance is a defined mixture of (21R) and (21S) isomers, other diastereomers formed during synthesis are considered impurities.

The formation of these diastereomeric impurities occurs during the condensation steps. For instance, the condensation of (+/-)-trans-benzyl 4-methylpipecolic acid ester with N(alpha)-Boc-N(omega)-nitro-L-arginine leads to two diastereomers which must be separated, as only one is the correct precursor for Argatroban. nih.govresearchgate.net If the resolution of chiral intermediates, such as the ethyl 4-methylpiperidine-2-carboxylate, is not efficient, undesired diastereomers can be incorporated into the final structure, leading to impurities like Impurity B. google.com The physical and chemical properties of these diastereomers are often very similar to the desired product, making their separation a significant challenge in the manufacturing process. newdrugapprovals.org

Degradation Pathways Leading to this compound Formation

Beyond the synthesis process, impurities can also form through the degradation of the active pharmaceutical ingredient under various stress conditions.

Identification of Forced Degradation Products of Argatroban

Forced degradation studies are essential to understand the stability of a drug substance and to identify potential degradation products. Studies on Argatroban have shown that it is susceptible to degradation under hydrolytic (both acidic and alkaline) and oxidative conditions, while remaining relatively stable under thermal and photolytic stress. researchgate.netdaneshyari.comnih.gov

In these studies, several degradation products (DPs) were identified. researchgate.netresearchgate.net While a specific degradation product labeled "Impurity B" was not explicitly identified as a major degradant in the cited forced degradation studies, the studies did reveal the molecule's susceptible points. The primary degradation pathways involved hydrolysis of amide bonds and oxidation. researchgate.net It is crucial to note that process-related impurities and degradation products are distinct, although sometimes their identities can overlap. The available research primarily characterizes Impurity B as a process-related diastereomeric impurity rather than a product of degradation. clearsynth.com

Table 1: Summary of this compound

Parameter Description Source(s)
Impurity Name This compound clearsynth.com
Chemical Name (2R,4R)-1-[(2S)-5-amino-2-[(3-methyl-1,2,3,4-tetrahydroquinolin-8-yl)sulfonylamino]pentanoyl]-4-methylpiperidine-2-carboxylic acid clearsynth.com
CAS Number 188659-43-0 clearsynth.comaxios-research.com
Molecular Formula C22H34N4O5S axios-research.com
Molecular Weight 466.59 g/mol
Origin Type Process-Related Impurity; Diastereomer nih.govresearchgate.net
Formation Arises from non-stereoselective synthesis or incomplete separation of diastereomers during the manufacturing process. google.comnih.govresearchgate.net

Oxidative Degradation Mechanisms Yielding this compound

Argatroban is susceptible to oxidative degradation, a process that can lead to the formation of various impurities. Among these, this compound has been identified as a primary oxidation product. google.com Forced degradation studies, which intentionally subject the drug substance to harsh conditions, confirm its vulnerability to oxidation.

Significant degradation of argatroban occurs under oxidative stress, particularly when exposed to peroxide conditions. researchgate.netresearchgate.netnih.gov While detailed mechanisms for the formation of every impurity are complex, studies have established a direct link between oxidative stress and the generation of specific degradation products. One such product, explicitly identified as Impurity B, is a major catabolite formed through oxidation. google.com The structure of this compound is (2R,4R)-1-[(2S)-5-amino-2-[(3-methyl-1,2,3,4-tetrahydroquinolin-8-yl)sulfonylamino]pentanoyl]-4-methylpiperidine-2-carboxylic acid.

A high-performance liquid chromatography (HPLC) method has been developed to effectively separate and detect the main oxidative catabolite, Impurity B, from the parent compound and other related substances. google.com

Hydrolytic Degradation Pathways of Argatroban

Hydrolysis is a key degradation pathway for argatroban, with the molecule showing significant instability in both acidic and alkaline environments. researchgate.netresearchgate.netnih.gov Forced degradation studies performed in accordance with ICH guidelines have demonstrated that argatroban degrades considerably under these hydrolytic stresses. researchgate.netresearchgate.netnih.gov

The degradation process yields multiple products, indicating that several bonds within the argatroban molecule are susceptible to cleavage. Researchers have identified and characterized seven novel degradation products (designated DP-1 to DP-7) that form under various stress conditions, including acid and base hydrolysis. researchgate.net The specific degradation products formed can vary depending on the pH of the solution. For instance, one degradation product, DP-4, was observed in samples subjected to both acid hydrolysis and peroxide stress. researchgate.net

The main structural components of argatroban, which include the L-arginine derivative, the piperidine carboxylic acid moiety, and the tetrahydroquinoline ring, are all potentially susceptible to chemical changes during hydrolysis. researchgate.net

Photolytic and Thermal Stability Considerations in Impurity Formation

The stability of argatroban under light and heat is a critical factor in preventing the formation of impurities during manufacturing and storage. While some forced degradation studies concluded that argatroban is stable under photolytic and thermal stress conditions researchgate.netresearchgate.netnih.gov, other regulatory data suggest a more nuanced situation.

An FDA review noted that photo-degradants are known to form upon exposure of the argatroban drug substance to light, even though a specific photostability study submitted for review did not show significant impurity formation. fda.gov This suggests that the conditions of light exposure may play a significant role in the degradation pathway.

Regarding thermal stability, long-term stability data for an argatroban injection formulation indicated that the product is temperature-sensitive. fda.gov At 24 months of storage at 25°C, some batches approached or exceeded the specified limits for total impurities. fda.gov Furthermore, testing under accelerated conditions (40°C) showed that one batch failed the total impurity limit after six months. fda.gov Conversely, a different study focusing on a short synthesis of argatroban noted that higher temperatures (shifting from 40 to 80 °C) during the process promoted the formation of undesired impurities. researchgate.net

Impurities Arising from Storage and Manufacturing Conditions

Impurities in argatroban can originate from the manufacturing process or form during storage. clearsynth.com The control of these impurities is essential for the quality, safety, and efficacy of the final drug product. google.com Regulatory filings highlight the importance of adequately characterizing impurities, including those from forced degradation studies, and establishing acceptable specifications for them. fda.gov

The manufacturing process itself can introduce process-related impurities. For example, the synthesis of argatroban involves multiple steps, including the condensation of a (±)-trans-benzyl 4-methylpipecolic acid ester with Nα-Boc-Nω-nitro-l-arginine, which can lead to diastereomers and other related substances if not properly controlled. researchgate.netresearchgate.net

Storage conditions, particularly temperature, are a significant factor in impurity formation. As noted in stability studies, argatroban injection formulations are sensitive to temperature, with increased levels of total impurities observed over time, especially under accelerated temperature conditions. fda.gov This underscores the need for controlled storage to maintain the purity of the product throughout its shelf life. The development of stable crystalline forms, such as argatroban monohydrate, is one strategy aimed at improving product quality and stability, potentially simplifying the manufacturing process and ensuring the safety and effectiveness of the medication. google.com

Data Tables

Table 1: Summary of Argatroban Forced Degradation Studies This table summarizes findings from comprehensive degradation studies performed under various stress conditions as per ICH guidelines.

Stress ConditionObservationReference
Acid Hydrolysis Significant degradation researchgate.net, researchgate.net, nih.gov
Alkaline Hydrolysis Significant degradation researchgate.net, researchgate.net, nih.gov
Oxidative (Peroxide) Significant degradation; Impurity B is a main catabolite researchgate.net, researchgate.net, nih.gov, google.com
Thermal Stress Generally stable in short-term studies; temperature-sensitive in long-term storage researchgate.net, researchgate.net, fda.gov
Photolytic Stress Generally stable in short-term studies; photo-degradants are known to form researchgate.net, researchgate.net, fda.gov

Table 2: Characterized Impurities in Argatroban Studies This table lists some of the impurities and related compounds of Argatroban identified in the literature.

Compound NameChemical Name / DescriptionReference
This compound (2R,4R)-1-[(2S)-5-amino-2-[(3-methyl-1,2,3,4-tetrahydroquinolin-8-yl)sulfonylamino]pentanoyl]-4-methylpiperidine-2-carboxylic acid
Argatroban Related Compound A (2R,4R)-4-Methyl-1-(N2-((3-methylquinolin-8-yl)sulfonyl)-Nw-nitro-L-arginyl)piperidine-2-carboxylic acid
Argatroban Related Compound C (2R,4R)-1-[N8-Amino-N2-(3-methyl-1,2,3,4-tetrahydroquinoline-8-sulfonyl)-l-arginyl]-4-methylpiperidine-2-carboxylic acid
DP-1 to DP-7 Seven novel degradation products identified through forced degradation studies. researchgate.net

Analytical Methodologies for the Detection and Quantification of Argatroban Impurity B

Chromatographic Techniques for Impurity Profiling

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are fundamental in the impurity profiling of Argatroban (B194362). These methods allow for the separation, identification, and quantification of Argatroban and its related substances, including Impurity B.

High-Performance Liquid Chromatography (HPLC) Method Development

The development of a successful HPLC method is a multi-faceted process involving the careful selection and optimization of various parameters to achieve the desired separation and sensitivity.

The choice of the stationary phase is a critical first step in developing an HPLC method. For the analysis of Argatroban and its impurities, reversed-phase columns are commonly employed. Among these, the C18 (octadecylsilyl) stationary phase is frequently selected due to its hydrophobicity, which provides good retention and resolution for a wide range of pharmaceutical compounds. gexinonline.comgexinonline.com

Research has shown that C18 columns consistently provide better separation performance for Argatroban and its impurities compared to other stationary phases like C8 and phenyl. gexinonline.comgexinonline.com The use of a C18 column, such as an Agela Venusil MP (250mm × 4.6mm, 5µm) or a Waters Reliant C18 (4.6 × 250 mm, 5 µm), has been demonstrated to be effective in resolving Argatroban Impurity B from the active pharmaceutical ingredient (API) and other related substances. gexinonline.comresearchgate.net

Table 1: Stationary Phases Used in HPLC Analysis of Argatroban Impurities

Stationary PhaseDimensionsParticle SizeReference
Agela Venusil MP C18250mm × 4.6mm5µm gexinonline.comresearchgate.net
Waters Reliant C184.6mm x 250mm5µm researchgate.net
Zorbax Eclipse XDB-C18250mm x 4.6mm5µm google.com
Symmetry C18150mm x 4.6mm researchgate.net

This table is interactive. Click on the headers to sort.

The composition of the mobile phase plays a pivotal role in achieving optimal separation. A common approach for the analysis of Argatroban and its impurities involves a combination of an aqueous buffer and an organic modifier.

An ammonium (B1175870) acetate (B1210297) buffer is frequently used as the aqueous component of the mobile phase. gexinonline.comresearchgate.net For instance, a mobile phase consisting of an ammonium acetate buffer and methanol (B129727) in a 65:35 (v/v) ratio has been successfully used. gexinonline.comresearchgate.net In another method, the mobile phase was comprised of mobile phase A (ammonium acetate buffer prepared by dissolving 5g of anhydrous ammonium acetate in 1000 ml of water with 50ml of glacial acetic acid) and mobile phase B (methanol). researchgate.net The use of acetonitrile (B52724) as an organic modifier, often in combination with a buffer like 0.1% trifluoroacetic acid aqueous solution, has also been reported. google.com

The pH of the mobile phase is another critical parameter that can significantly impact the retention and selectivity of ionizable compounds like Argatroban and its impurities. Optimization of the mobile phase composition and pH is essential to ensure adequate resolution between all components. nih.gov

Table 2: Examples of Mobile Phase Compositions for Argatroban Impurity Analysis

Aqueous PhaseOrganic Modifier(s)Ratio (v/v)Reference
Ammonium Acetate BufferMethanol65:35 gexinonline.comresearchgate.net
0.1% Trifluoroacetic AcidAcetonitrileGradient google.com
0.1% Formic Acid in WaterAcetonitrile, Methanol35:33:32 researchgate.net
Ammonium Acetate (pH 4.75)MethanolGradient researchgate.net

This table is interactive. Click on the headers to sort.

Fine-tuning of chromatographic parameters is crucial for method performance. These parameters include column temperature, flow rate, and detection wavelength.

A column temperature of 45°C has been found to provide good responses for Argatroban and its impurities. gexinonline.comgexinonline.com Other methods have utilized a column temperature of 30°C. google.com The flow rate is typically set at 1.0 mL/min to ensure efficient separation within a reasonable analysis time. gexinonline.comgoogle.com

The detection wavelength is selected based on the UV absorbance maxima of the analytes. For Argatroban and its impurities, a detection wavelength of 272 nm has been shown to be suitable. gexinonline.comresearchgate.net Other reported methods have used detection wavelengths of 270 nm and 226 nm. google.comgoogle.com

Table 3: Optimized Chromatographic Parameters in HPLC Methods

ParameterOptimized ValueReference
Column Temperature45°C gexinonline.comresearchgate.net
Column Temperature30°C google.com
Flow Rate1.0 mL/min gexinonline.comgoogle.com
Detection Wavelength272 nm gexinonline.comresearchgate.net
Detection Wavelength270 nm google.com
Detection Wavelength226 nm google.com

This table is interactive. Click on the headers to sort.

For complex mixtures containing multiple impurities with varying polarities, a gradient elution strategy is often necessary. Gradient elution involves changing the composition of the mobile phase during the chromatographic run, which allows for the effective separation of both early and late-eluting peaks.

A developed method for an Argatroban intermediate and its six impurities, including Impurity B, utilized a gradient elution profile. researchgate.net The gradient started with 65% mobile phase A (ammonium acetate buffer) and 35% mobile phase B (methanol), holding for 45 minutes. The composition was then changed to 15% mobile phase A and 85% mobile phase B over 15 minutes and held for 10 minutes, before returning to the initial conditions. researchgate.net Another gradient method involved a mobile phase of 0.1% trifluoroacetic acid in water (A) and acetonitrile (B), starting with a 75:25 ratio and changing to 10:90. google.com Such strategies are crucial for achieving comprehensive impurity profiling.

Table 4: Example of a Gradient Elution Program

Time (min)Mobile Phase A (%)Mobile Phase B (%)
06535
456535
601585
701585
70.16535
806535

Data sourced from a study on an Argatroban intermediate and its impurities. researchgate.net This table is interactive. Click on the headers to sort.

Chromatographic Parameter Optimization (e.g., Column Temperature, Flow Rate, Detection Wavelength)

Ultra-High Performance Liquid Chromatography (UHPLC) for Enhanced Resolution and Speed

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement in liquid chromatography, utilizing columns with smaller particle sizes (typically sub-2 µm) and higher pressures. This technology offers several advantages over conventional HPLC, including higher resolution, increased speed, and improved sensitivity.

The application of UHPLC has been explored for the analysis of impurities in Argatroban. google.com For instance, a method combining UPLC with mass spectrometry (UPLC-MS) has been developed for the analysis of N-nitrosodimethylamine and N-nitrosodiethylamine in Argatroban bulk drugs. google.com The use of a Waters Acquity UPLC BEH C18 column (100 × 2.1 mm, 1.7 µm) has demonstrated superior separation of critical pairs of impurities. researchgate.net The enhanced resolving power of UHPLC is particularly beneficial for separating closely eluting impurities, which might co-elute in a standard HPLC method. The shorter analysis times offered by UHPLC also lead to higher sample throughput, a significant advantage in a quality control environment. nih.gov

Other Chromatographic Approaches (e.g., GC, TLC, SFC) in Impurity Analysis

While High-Performance Liquid Chromatography (HPLC) is the predominant technique for analyzing Argatroban and its impurities, other chromatographic methods serve specialized roles in pharmaceutical impurity profiling.

Gas Chromatography (GC): GC is particularly useful for the analysis of volatile or thermally stable compounds. synthinkchemicals.com In the context of Argatroban, GC is not the primary method for analyzing impurities like Impurity B due to their non-volatile nature. However, it can be employed to detect volatile residual solvents or potential degradation products that are amenable to gas chromatography. synthinkchemicals.comscribd.com GC coupled with mass spectrometry (GC-MS) can be a powerful tool for the identification of such volatile impurities. scribd.com

Thin-Layer Chromatography (TLC): TLC is a simpler, cost-effective chromatographic technique often used for qualitative analysis, such as monitoring reaction progress or as a preliminary screening tool for impurities. While it may not provide the high resolution and quantification capabilities of HPLC, TLC can be a valuable tool in the early stages of process development to quickly assess the impurity profile of Argatroban.

Supercritical Fluid Chromatography (SFC): SFC is a chromatographic technique that uses a supercritical fluid as the mobile phase. It can be considered a hybrid of gas and liquid chromatography and is particularly advantageous for the separation of chiral compounds and for "green" chromatography due to the reduced use of organic solvents. While specific applications of SFC for this compound are not widely documented, its potential for providing alternative selectivity compared to HPLC makes it a viable option for method development, especially for complex separation challenges. lookchem.com

Spectroscopic and Hyphenated Techniques for Impurity Characterization

The definitive identification and structural elucidation of impurities like this compound require the use of sophisticated spectroscopic and hyphenated techniques.

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for the identification and characterization of pharmaceutical impurities. bohrium.com The coupling of HPLC or Ultra-Performance Liquid Chromatography (UPLC) with a mass spectrometer allows for the separation of impurities from the API and their subsequent mass analysis.

LC-MS/MS: Tandem mass spectrometry (MS/MS) provides structural information by fragmenting the molecular ion of the impurity and analyzing the resulting fragment ions. nih.gov This fragmentation pattern is often unique to a specific molecule and can be used to confirm the identity of known impurities or to deduce the structure of unknown ones. researchgate.net Methods using positive ion electrospray ionization and multiple reaction monitoring (MRM) mode are common for quantification. nih.govresearchgate.net

Quadrupole Time-of-Flight (Q-ToF) LC-MS: Q-ToF LC-MS offers high-resolution and accurate mass measurement, which is crucial for determining the elemental composition of an impurity. researchgate.netresearchgate.net This technique is particularly powerful for identifying novel or unexpected impurities formed during synthesis or degradation. researchgate.netresearchgate.net Studies on Argatroban degradation products have utilized Q-ToF LC-MS to identify and characterize various degradants by analyzing their molecular and fragment ion peaks. researchgate.netresearchgate.net

A study on Argatroban degradation products successfully used LC-PDA-MS/Q-TOF to identify seven new degradation products (DP-1 to DP-7). researchgate.net The high-resolution mass data obtained was instrumental in proposing the structures of these impurities. researchgate.net

Technique Application in Argatroban Impurity Analysis Key Findings
LC-MS/MS Direct measurement and quantification of Argatroban and its impurities in various matrices. nih.govnih.govEnables sensitive and rapid monitoring; can be more accurate than activity-based assays in certain clinical situations. nih.gov
Q-ToF LC-MS Identification and characterization of process-related and degradation impurities. researchgate.netresearchgate.netProvides high-resolution mass data for accurate mass measurement and structural elucidation of novel impurities. researchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules, including pharmaceutical impurities. researchgate.netresearchgate.net

1H NMR and 13C NMR: One-dimensional NMR experiments provide information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms in a molecule. The chemical shifts, splitting patterns, and integration of signals in a ¹H NMR spectrum, along with the chemical shifts in a ¹³C NMR spectrum, are used to piece together the structure of the impurity. researchgate.netnih.gov

2D NMR: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), establish connectivity between different atoms within the molecule. nih.govnih.gov These experiments are crucial for confirming the complete and correct structure of an impurity, especially for complex molecules like Argatroban and its derivatives. researchgate.net

In the characterization of Argatroban degradation products, ¹H NMR, ¹³C NMR, and 2D NMR were used to confirm the structures proposed by mass spectrometry data. researchgate.net Complete ¹H and ¹³C NMR assignments have been reported for the diastereomers of Argatroban, which can serve as a reference for the structural analysis of its impurities. nih.gov

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. nih.gov By measuring the absorption of infrared radiation by the sample, an FTIR spectrum is generated which shows characteristic absorption bands corresponding to specific chemical bonds. researchgate.net

For this compound, FTIR analysis can help to:

Confirm the presence or absence of key functional groups compared to the Argatroban parent molecule.

Provide evidence for structural changes that may have occurred during the process that led to the formation of the impurity.

FTIR has been used in conjunction with other spectroscopic techniques like NMR and MS to characterize Argatroban degradation products. researchgate.net

Ultraviolet-Visible (UV-Vis) spectroscopy, when coupled with a liquid chromatograph, is the most common method for the detection and quantification of Argatroban and its impurities. gexinonline.comresearcher.life The principle is based on the absorption of UV-Vis light by the analyte at a specific wavelength.

A validated RP-HPLC method for the determination of an Argatroban intermediate and its related substances, including Impurity B, utilized UV detection at 272 nm. gexinonline.comresearcher.liferesearchgate.net Another method for detecting related substances in Argatroban injection used a detection wavelength of 259 nm. google.com The choice of wavelength is determined by the chromophores present in the molecule and is selected to maximize sensitivity and selectivity. researchgate.net

A study reported the UV absorption maximum (λmax) of Argatroban to be 259 nm, which was used for detection in HPLC analysis. researchgate.net Another source mentioned a characteristic absorption peak for Argatroban at 332 nm. researchgate.net

Parameter Reported Value/Condition Reference
Detection Wavelength 272 nm gexinonline.comresearcher.liferesearchgate.net
Detection Wavelength 259 nm google.com
Detection Wavelength 332 nm researchgate.net

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Analytical Method Validation for this compound

The validation of analytical methods is a regulatory requirement to ensure that the method is suitable for its intended purpose. For an impurity method, this involves demonstrating specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness. researchgate.netgexinonline.com

A study detailing an HPLC method for an Argatroban intermediate and its impurities, including Impurity B, reported a comprehensive validation. gexinonline.comgexinonline.com

Specificity: The method was shown to be specific, with no interference from other components at the retention time of Impurity B. researchgate.netgexinonline.com

Linearity: Excellent linearity was achieved for Impurity B in a concentration range of 0.12 to 4.93 µg/ml, with a correlation coefficient (r²) greater than 0.9995. gexinonline.comresearcher.liferesearchgate.net

Limit of Quantification (LOQ): The LOQ for Impurity B was determined to be 0.125 µg/ml, indicating the high sensitivity of the method. gexinonline.comresearcher.liferesearchgate.net

Accuracy: The accuracy of the method was confirmed by recovery studies, with mean recoveries typically falling within the range of 96.2% to 102.7% for impurities. researchgate.netgexinonline.com

Precision: The precision of the method, expressed as the relative standard deviation (RSD), was found to be within acceptable limits. For solution stability, the RSD for Impurity B over 21 hours was 0.3%. gexinonline.comgexinonline.com

Robustness: The method was shown to be robust, with the results remaining reliable under deliberate small variations in method parameters such as flow rate, column temperature, and mobile phase composition. gexinonline.comgexinonline.com

The validation data confirms that the analytical method is reliable for the routine quality control of Argatroban, ensuring that Impurity B is effectively monitored and controlled within acceptable limits. gexinonline.com

Specificity and Selectivity Assessment for this compound Separation

Specificity is a crucial parameter in analytical method validation, ensuring that the analytical signal is solely attributable to the analyte of interest, in this case, this compound. gexinonline.com The method must be able to differentiate this compound from the active pharmaceutical ingredient (API), other impurities, degradation products, and matrix components. tandfonline.com

A common approach to assess specificity is to inject individual solutions of Argatroban, this compound, and other known impurities into the chromatographic system. researchgate.net This helps to establish their individual retention times and confirm that there is no interference from the diluents or other components at the retention time of this compound. researchgate.net

In a developed High-Performance Liquid Chromatography (HPLC) method, the specificity was confirmed by injecting a mixed solution containing Argatroban Intermediate and its related substances, including Impurity B, at a concentration of 15µg/mL for the impurity. researchgate.net The results demonstrated that the chromatographic peaks for each substance were well-resolved, with a minimum resolution of greater than 2.0 between adjacent peaks. researchgate.net This level of resolution is generally considered acceptable to ensure that closely eluting compounds are adequately separated. gexinonline.com Forced degradation studies, where the drug substance is subjected to stress conditions such as acid and alkaline hydrolysis, oxidation, and photolysis, are also performed to ensure that the method can separate the analyte from any potential degradation products. researchgate.netnih.gov

The selectivity of the method is further demonstrated by the absence of interfering peaks at the retention time of this compound in the chromatograms of the blank and placebo solutions.

Linearity and Range Determination for Quantification

Linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

For the quantification of this compound, a reversed-phase HPLC (RP-HPLC) method with UV detection at 272 nm has been validated. gexinonline.comresearcher.life The linearity was established by constructing a calibration curve plotting the peak area of this compound against its concentration. gexinonline.com In one study, excellent linearity was achieved for Impurity B over a concentration range of 0.12 µg/mL to 4.93 µg/mL. gexinonline.comresearchgate.netresearcher.lifegexinonline.com The correlation coefficient (r²) for the calibration curve was greater than 0.9995, indicating a strong linear relationship between the concentration and the response. gexinonline.comresearchgate.netresearcher.lifegexinonline.com

The following table summarizes the linearity data for this compound from a validated HPLC method:

Table 1: Linearity Data for this compound

Parameter Result
Concentration Range 0.12 - 4.93 µg/mL gexinonline.comresearchgate.netresearcher.lifegexinonline.com
Correlation Coefficient (r²) > 0.9995 gexinonline.comresearchgate.netresearcher.lifegexinonline.com

This data confirms that the method is linear and suitable for the accurate quantification of this compound within the specified range.

Limit of Detection (LOD) and Limit of Quantification (LOQ) for Trace Analysis

The Limit of Detection (LOD) and Limit of Quantification (LOQ) are critical parameters for the analysis of trace impurities. The LOD is the lowest concentration of an analyte in a sample that can be detected, but not necessarily quantified with an acceptable level of precision and accuracy. gexinonline.com The LOQ is the lowest concentration of an analyte that can be quantitatively determined with suitable precision and accuracy. gexinonline.com

These limits are often determined based on the signal-to-noise (S/N) ratio, where the LOD typically corresponds to an S/N ratio of 3:1 and the LOQ to an S/N ratio of 10:1. gexinonline.com For this compound, a validated HPLC method reported an LOQ of 0.125 µg/mL and an LOD of 0.0625 µg/mL. gexinonline.comresearchgate.net

The following table presents the LOD and LOQ values for this compound, along with the corresponding signal-to-noise ratios from a specific study:

Table 2: LOD and LOQ for this compound

Parameter Concentration (µg/mL) Signal-to-Noise (S/N) Ratio
LOQ 0.125 gexinonline.comresearchgate.net 35.21 gexinonline.comresearchgate.net

These low LOD and LOQ values demonstrate the high sensitivity of the analytical method, making it suitable for the detection and quantification of trace amounts of this compound, which is essential for quality control purposes. gexinonline.com

Accuracy and Precision Studies for Method Reliability

Accuracy and precision are fundamental to establishing the reliability of an analytical method. Accuracy refers to the closeness of the test results obtained by the method to the true value, while precision expresses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

The accuracy of the method for this compound was evaluated through recovery studies. gexinonline.com This involves spiking a sample with a known concentration of the impurity at different levels (e.g., 50%, 100%, and 150% of the specification level) and measuring the recovery. gexinonline.com For this compound, recovery was found to be between 100.8% and 101.5%. researchgate.net

Precision is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). Repeatability is determined by analyzing multiple replicates of the same sample on the same day, by the same analyst, and on the same instrument. gexinonline.com Intermediate precision is evaluated by repeating the study on different days, with different analysts, and on different instruments. gexinonline.com

For this compound, the repeatability, expressed as the relative standard deviation (RSD) of the peak areas for six replicate injections, was 0.3%. researchgate.net The intermediate precision, calculated from 12 replicate injections over different days, showed an RSD of 0.7%. researchgate.net These low RSD values indicate a high degree of precision for the analytical method.

Table 3: Accuracy and Precision Data for this compound

Parameter Specification Result
Accuracy (Recovery) - 100.8% - 101.5% researchgate.net
Precision (RSD)
Repeatability (n=6) ≤ 2.0% 0.3% researchgate.net

The results from these studies confirm that the analytical method is both accurate and precise for the determination of this compound.

Robustness and System Suitability Testing

Robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. gexinonline.com System suitability testing (SST) is an integral part of many analytical procedures, designed to verify that the chromatographic system is adequate for the intended analysis. gexinonline.comresearchgate.net

The robustness of the HPLC method for this compound was evaluated by intentionally varying critical parameters such as the flow rate of the mobile phase (±0.1 mL/min), the column temperature (±1°C), and the mobile phase composition (±1%). gexinonline.com The results of these tests showed that the method is robust, with the maximum relative standard deviation (RSD) of the content of each impurity being 5.3% under these varied conditions. gexinonline.comresearcher.lifegexinonline.com

System suitability tests are performed before each analytical run to ensure the performance of the chromatographic system. researchgate.net Key SST parameters include resolution, theoretical plates (column efficiency), and tailing factor. For the analysis of Argatroban and its impurities, a C18 column is often selected for its superior separation performance. researchgate.net The system suitability is confirmed by injecting a standard solution and verifying that the system meets the pre-defined acceptance criteria for these parameters. For instance, a resolution of greater than 2.0 between the peaks of interest is desirable. gexinonline.com

The stability of the sample and standard solutions is also a critical aspect of system suitability. For this compound, the solution was found to be stable for at least 21 hours at ambient temperature, with an RSD of the peak area of 0.3%. gexinonline.com

Table 4: Robustness and System Suitability Parameters

Parameter Variation Acceptance Criteria
Robustness
Flow Rate ± 0.1 mL/min gexinonline.com Method remains robust gexinonline.com
Column Temperature ± 1°C gexinonline.com Method remains robust gexinonline.com
Mobile Phase Ratio ± 1% gexinonline.com Method remains robust gexinonline.com
System Suitability
Resolution - > 2.0 gexinonline.comresearchgate.net

Impurity Profiling and Control Strategies for Argatroban Impurity B

Development of Impurity Profiles for Argatroban (B194362) Drug Substance

The development of a comprehensive impurity profile for the argatroban drug substance is a fundamental requirement for ensuring its quality. mpa.se This process involves the identification and characterization of all potential impurities that may arise during synthesis and storage. jpionline.org For Argatroban and its intermediates, various analytical methods are employed to separate and quantify impurities, with High-Performance Liquid Chromatography (HPLC) being a primary technique. gexinonline.comgexinonline.com

For instance, a reversed-phase HPLC (RP-HPLC) method has been developed to analyze argatroban intermediate and its six related substances, including Impurity B. researchgate.net These methods are validated for parameters like specificity, linearity, accuracy, and precision to ensure reliable impurity detection. gexinonline.comgexinonline.com The use of advanced analytical techniques such as LC-MS/MS, IR, and NMR is crucial for the complete characterization of degradation products formed under various stress conditions. nih.gov Forced degradation studies, which expose the drug substance to conditions like hydrolysis, oxidation, photolysis, and thermal stress, are instrumental in identifying potential degradation products and establishing degradation pathways. researchgate.netnih.gov In the case of argatroban, it has shown significant degradation under hydrolytic (acidic and alkaline) and oxidative stress conditions, while remaining stable under thermal and photolytic stress. researchgate.netnih.gov

Risk Assessment of Potential Impurities in Pharmaceutical Development

The risk assessment of impurities in pharmaceutical development is guided by the principles outlined in the International Council for Harmonisation (ICH) guidelines, such as ICH Q3A(R2) for impurities in new drug substances and ICH Q9 for quality risk management. jpionline.orgeuropa.eueuropa.eu This systematic process evaluates the potential impact of impurities on the safety and efficacy of the drug product. jpionline.orgbiotech-spain.com

The risk assessment for argatroban involves several key steps:

Identification of Potential Impurities: This includes process-related impurities, such as starting materials, by-products, and intermediates, as well as degradation products. jpionline.org

Toxicity Evaluation: The potential toxicity of each impurity is assessed. For potentially mutagenic impurities, guidelines like ICH M7 are followed to control them to a level that poses a negligible carcinogenic risk. jpionline.org

Establishment of Control Strategies: Based on the risk assessment, appropriate control strategies are developed to limit impurities to acceptable levels in the final drug product. europa.eu This may involve setting specifications for impurities in the drug substance and implementing in-process controls. mpa.se

For argatroban, the control of potentially genotoxic impurities has been a focus of regulatory review, requiring toxicological data to support the proposed control strategy.

Process Control Strategies for Minimizing Argatroban Impurity B

Effective process control is essential to minimize the formation of this compound and other related substances during the manufacturing of the argatroban drug substance.

Optimization of Synthetic Steps to Reduce Impurity Formation

The synthesis of argatroban involves multiple steps, and each step presents an opportunity for impurity formation. One approach to synthesizing argatroban involves the catalytic transfer hydrogenation of a precursor compound using a hydrogen donor like formic acid or formate. google.com This method is considered to have a milder reaction condition and is easier to control, potentially reducing the formation of certain impurities. google.com

Key considerations for optimizing the synthesis include:

Solvent Selection: The choice of solvent can influence reaction kinetics and impurity profiles. Solvents such as oxolane, methanol (B129727), ethanol, acetone, and isopropanol (B130326) have been used in the synthesis of argatroban. google.com

Temperature Control: Reaction temperature is a critical parameter that needs to be carefully controlled to minimize side reactions and degradation. google.com

Purification of Intermediates: Purifying intermediates at various stages of the synthesis can help to remove impurities before they are carried over to the final drug substance.

In-Process Control (IPC) Monitoring for Impurity B

In-process controls (IPCs) are crucial for monitoring the manufacturing process in real-time and ensuring that it remains within the desired parameters. For argatroban synthesis, IPCs would typically involve the use of HPLC to monitor the progress of reactions and the levels of key impurities, including Impurity B, at critical steps. gexinonline.com This allows for timely adjustments to the process to prevent the formation of impurities or to ensure their removal in subsequent steps. The anticoagulant effects of argatroban are monitored during therapy using the activated partial thromboplastin (B12709170) time (aPTT). e-lactancia.orgfda.govnih.gov

Stability Studies and Degradation Product Control

Stability studies are a critical component of drug development and are conducted in accordance with ICH Q1A(R2) guidelines. researchgate.netnih.gov These studies provide evidence on how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light. fda.gov

Monitoring Impurity B Levels under Various Stress Conditions

Forced degradation studies are performed to understand the degradation pathways of argatroban and to identify the degradation products that are likely to form under stress conditions. researchgate.netnih.gov These studies have shown that argatroban is susceptible to degradation under acidic, alkaline, and oxidative conditions. nih.govresearchgate.netnih.gov

A study on a ready-to-use argatroban injection formulation showed that the degradation rate was highest at low and high pH values (pH 2.0 and 11.05) and lowest in the pH range of 5.0 to 8.0. google.com This indicates that controlling the pH is crucial for the stability of argatroban formulations. google.com

The following table summarizes the findings from a forced degradation study of argatroban:

Stress ConditionObservationReference
Acidic Hydrolysis (0.1 M HCl, 80°C, 2 h)Significant degradation nih.gov
Alkaline Hydrolysis (0.1 M NaOH, 80°C, 2 h)Significant degradation nih.gov
Oxidative Stress (0.3% Peroxide, 120°C, 30 min)Significant degradation nih.gov
Thermal StressStable researchgate.netnih.gov
Photolytic StressStable researchgate.netnih.gov

The development of sensitive and specific analytical methods is essential for monitoring the levels of Impurity B and other degradation products during stability studies. An HPLC method was developed for the determination of argatroban intermediate and its related substances, with a limit of quantification (LOQ) of 0.125 µg/mL for Impurity B. gexinonline.comresearchgate.net

The stability of argatroban solutions has also been evaluated. In one study, solutions of an argatroban intermediate and its impurities, including Impurity B, were found to be stable for at least 21 hours at ambient temperature. gexinonline.comgexinonline.com

The following table shows the linearity range and LOQ for this compound from a validated HPLC method:

CompoundLinearity Range (µg/mL)LOQ (µg/mL)
This compound0.12 - 4.930.125

Data sourced from a study on an HPLC method for an Argatroban intermediate and its related substances. gexinonline.comresearchgate.net

Shelf-Life Determination Based on Impurity Accumulation

The shelf-life of a drug product is a critical quality attribute, defined as the time period during which it is expected to remain within approved specifications, provided it is stored under the conditions defined on the label. For Argatroban, as with any pharmaceutical product, the establishment of a shelf-life is determined through comprehensive stability testing programs guided by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) guidelines, particularly ICH Q1A(R2). researchgate.net A primary focus of these stability studies is the monitoring of degradation products, as their accumulation over time can impact the product's quality and efficacy.

The formation of impurities, including this compound, is a key factor limiting the expiration dating period of Argatroban drug products. Forced degradation studies reveal that Argatroban is susceptible to degradation under hydrolytic (both acidic and alkaline) and oxidative stress conditions, while it remains relatively stable under thermal and photolytic stress. researchgate.netnih.govnih.gov These degradation pathways are relevant to the long-term storage of the drug product, where gradual hydrolysis or oxidation can lead to an increase in impurity levels.

Regulatory submissions for Argatroban products include detailed stability data from long-term and accelerated studies to support the proposed shelf-life. In these studies, validated, stability-indicating analytical methods, such as High-Performance Liquid Chromatography (HPLC), are used to separate and quantify the active pharmaceutical ingredient (API) and its impurities. gexinonline.comgexinonline.com The acceptance criteria for known and unknown impurities are set based on regulatory guidelines and safety qualifications.

An example of this process is detailed in regulatory review documents for an Argatroban Injection. A manufacturer requesting a 24-month shelf-life at 25°C storage provided stability data for three commercial batches. fda.gov Testing was conducted under both long-term (25°C ± 2°C) and accelerated (40°C ± 2°C / 75% ± 5% RH) conditions. fda.gov The results of these studies directly influenced the final approved shelf-life.

The data revealed that the product was sensitive to temperature. fda.gov Under accelerated conditions, some batches failed to meet the specification for total impurities within six months. fda.gov More critically, under the proposed long-term storage conditions, the level of total impurities in some batches approached or exceeded the established limit by the 24-month time point. fda.gov This accumulation of degradation products was the decisive factor in the regulatory decision to grant a shelf-life shorter than the one requested by the manufacturer. fda.gov

This demonstrates that the shelf-life of Argatroban is not merely a function of the stability of the active ingredient itself, but is intrinsically linked to the rate of accumulation of its degradation products. The point at which any single specified impurity, such as this compound, or the sum of all impurities, exceeds the acceptance criteria dictates the end of the product's viable life.

Data Tables

Table 1: Representative Stability Study Conditions for Argatroban Injection

Study Type Storage Condition Duration
Long-Term 25°C ± 2°C / 60% RH ± 5% RH 24 Months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH 12 Months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH 6 Months

This table represents typical conditions for stability testing as per ICH guidelines.

Table 2: Illustrative Data on Total Impurity Accumulation in Argatroban Injection (Long-Term Storage at 25°C)

Time Point (Months) Batch 1 (% Total Impurities) Batch 2 (% Total Impurities) Batch 3 (% Total Impurities) Specification
0 0.15 0.14 0.16 NMT 1.0%
3 0.25 0.23 0.27 NMT 1.0%
6 0.40 0.38 0.42 NMT 1.0%
9 0.55 0.52 0.58 NMT 1.0%
12 0.68 0.65 0.71 NMT 1.0%
18 0.85 0.82 0.90 NMT 1.0%
24 1.05 (Fail) 0.98 (Pass) 1.01 (Fail) NMT 1.0%

This table is illustrative, based on findings described in regulatory reviews where specific impurity levels increased over time, in some cases exceeding specifications at the 24-month mark. fda.gov NMT: Not More Than.

Reference Standards and Regulatory Compliance for Argatroban Impurity B

Role of Impurity B as a Reference Standard in Pharmaceutical Quality Control

Argatroban (B194362) Impurity B, as a known impurity of the anticoagulant drug Argatroban, plays a crucial role as a reference standard in pharmaceutical quality control. pharmamirror.com Reference standards are highly purified compounds that serve as a benchmark for identifying and quantifying impurities in both the drug substance and the final drug product. pharmamirror.comknorspharma.comlabinsights.nl The availability of a well-characterized Argatroban Impurity B reference standard is essential for several key quality control applications. venkatasailifesciences.comsynzeal.com

These applications include:

Method Validation: Reference standards are indispensable for validating the analytical methods, such as High-Performance Liquid Chromatography (HPLC), used to detect and quantify impurities. knorspharma.compharmiweb.comgexinonline.com This ensures the accuracy, precision, and reliability of the testing procedures. pharmiweb.com

Impurity Profiling: By comparing the analytical profile of a drug batch to the reference standard, manufacturers can accurately identify and quantify the levels of this compound. venkatasailifesciences.comresearchgate.net This is a critical step in ensuring the consistency and quality of each batch. premier-research.com

Stability Studies: Reference standards are used in stability studies to monitor the degradation of the drug substance over time and to identify any new impurities that may form. venkatasailifesciences.compharmaffiliates.com

Regulatory Submissions: A comprehensive impurity profile, supported by the use of reference standards, is a critical component of regulatory submissions for new drug approvals. venkatasailifesciences.comsynzeal.com

The use of impurity reference standards like that for this compound allows pharmaceutical manufacturers to ensure that harmful contaminants are kept within safe, regulated levels, thereby safeguarding patient health and ensuring the efficacy of the medication. pharmamirror.comknorspharma.com

Preparation and Characterization of this compound Reference Standards

The preparation of an this compound reference standard involves its synthesis and subsequent purification to a high degree. Once synthesized, the reference standard must be rigorously characterized to confirm its identity and purity. thermofisher.com This characterization process employs a variety of advanced analytical techniques. researchgate.netbiomedres.us

Common Analytical Techniques for Characterization:

Analytical TechniquePurpose
High-Performance Liquid Chromatography (HPLC) A primary technique for determining the purity of the reference standard and for separating it from other related substances. gexinonline.compharmaffiliates.combiomedres.us
Mass Spectrometry (MS) Used to confirm the molecular weight and elucidate the structure of the impurity. researchgate.netpharmaffiliates.comsynthinkchemicals.com Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly powerful. synthinkchemicals.com
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the molecular structure of the impurity, confirming its identity. researchgate.netscirp.org
Infrared (IR) Spectroscopy Used to identify the functional groups present in the molecule, further confirming its structure. researchgate.netscirp.org

A comprehensive Certificate of Analysis (COA) accompanies the reference standard, detailing the results of these characterization tests and certifying its purity and identity. venkatasailifesciences.comsynzeal.com This documentation is crucial for regulatory compliance and for ensuring the reliability of the standard in quality control testing. venkatasailifesciences.com

Compliance with International Regulatory Guidelines (ICH Q3A, Q3B, M7) for Impurities

The control of impurities in pharmaceuticals is governed by a set of internationally harmonized guidelines developed by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). europa.eu For this compound, the following ICH guidelines are of particular importance:

ICH Q3A (R2): Impurities in New Drug Substances: This guideline provides a framework for the reporting, identification, and qualification of impurities in new drug substances. europa.eugmp-compliance.orgich.org It establishes thresholds for impurities that trigger the need for identification and toxicological qualification. ich.orgpremier-research.com The guideline applies to impurities that are not previously registered in a region or member state and are produced by chemical synthesis. europa.eu

ICH Q3B (R2): Impurities in New Drug Products: This guideline focuses on impurities that are degradation products of the drug substance or that arise from interactions between the drug substance and excipients in the final drug product. europa.eugmp-compliance.orgich.org It sets thresholds for reporting, identifying, and qualifying these degradation products. ich.org

ICH M7 (R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk: This guideline provides a framework for assessing and controlling impurities that have the potential to be mutagenic and therefore carcinogenic. europa.euich.orgtoxhub-consulting.com It outlines a risk-based approach to classify impurities and establish acceptable intake levels. premier-research.comveeprho.com All identified impurities, such as this compound, should be evaluated for their mutagenic potential. premier-research.com

These guidelines establish a systematic approach to ensure that the levels of impurities like this compound in pharmaceutical products are controlled to a level that is safe for patients. jpionline.org

ICH Impurity Thresholds:

GuidelineFocusKey Thresholds
ICH Q3A(R2) Impurities in New Drug SubstancesReporting, Identification, and Qualification thresholds based on the maximum daily dose. ich.orgpremier-research.com
ICH Q3B(R2) Impurities in New Drug ProductsReporting, Identification, and Qualification thresholds for degradation products. premier-research.comich.org
ICH M7(R1) Mutagenic ImpuritiesEstablishes a Threshold of Toxicological Concern (TTC) for mutagenic impurities, generally 1.5 µ g/day . ich.orgveeprho.com

Traceability of Impurity Standards to Pharmacopoeial Requirements (USP, EP, JP, BP)

Pharmacopoeias, such as the United States Pharmacopeia (USP), European Pharmacopoeia (EP), Japanese Pharmacopoeia (JP), and British Pharmacopoeia (BP), establish official standards for medicines. For an impurity reference standard like that for this compound to be widely accepted, it must be traceable to these pharmacopoeial requirements. venkatasailifesciences.comsynzeal.com

Traceability ensures that the reference standard has been calibrated against and is consistent with the primary standards established by the pharmacopoeias. This is crucial for:

Ensuring Consistency: It guarantees that different manufacturers are using comparable standards for quality control, leading to consistent product quality across the industry.

Regulatory Acceptance: Regulatory agencies worldwide recognize and often require adherence to pharmacopoeial standards. fda.gov Traceability to these standards facilitates the approval process for new drugs and generic versions. venkatasailifesciences.com

Suppliers of this compound reference standards often provide materials that are traceable to EP and USP standards upon request, ensuring they meet the stringent requirements of these regulatory bodies. venkatasailifesciences.comsynzeal.comveeprho.com

Considerations for Abbreviated New Drug Applications (ANDA) and New Drug Applications (NDA)

The control and documentation of impurities like this compound are critical components of both New Drug Applications (NDAs) for innovator drugs and Abbreviated New Drug Applications (ANDAs) for generic drugs. nih.govscribd.com

For NDAs:

Sponsors must provide a comprehensive impurity profile of the new drug substance and drug product. premier-research.comlocumusa.com

This includes identifying and qualifying any impurity that exceeds the thresholds set by ICH guidelines. premier-research.comlocumusa.com

The safety of each impurity must be established through toxicological studies or by demonstrating that it is a significant metabolite of the drug substance. consultox.com

For ANDAs:

Generic drug manufacturers must demonstrate that the impurity profile of their product is comparable to that of the Reference Listed Drug (RLD). fda.govscribd.com

Any new impurity or any impurity present at a significantly higher level than in the RLD must be identified and qualified. nih.govgabionline.net

The FDA provides specific guidance for impurities in generic drugs, which largely builds upon the principles of the ICH Q3A and Q3B guidelines. nih.gov

If an impurity is found to be a metabolite of argatroban, this can be used to justify its proposed specification level in the drug product. fda.gov

In both NDA and ANDA submissions, the availability and use of a well-characterized this compound reference standard are essential for generating the accurate and reliable data needed to meet regulatory requirements. venkatasailifesciences.comsynzeal.com

Advanced Research and Future Directions in Argatroban Impurity B Analysis

Application of Quality by Design (QbD) Principles in Analytical Method Development for Impurities

Quality by Design (QbD) represents a paradigm shift in pharmaceutical development, moving from a reactive "quality by testing" approach to a proactive, systematic methodology. iajps.comemerald.com This framework is increasingly applied to the development of analytical methods for impurities to ensure they are robust, effective, and fit for purpose throughout the product lifecycle. iajps.comresearchgate.net

The core of the QbD approach begins with defining an Analytical Target Profile (ATP), which outlines the goals and performance requirements of the analytical method. molnar-institute.combrjac.com.br For Argatroban (B194362) Impurity B, the ATP would specify the need to accurately and precisely quantify the impurity, often at very low levels, in the presence of the active pharmaceutical ingredient (API) and other related substances.

Following the ATP, Critical Quality Attributes (CQAs) of the method are identified. researchgate.net These are the performance characteristics that must be maintained to ensure the desired quality of the results, such as specificity, linearity, accuracy, precision, and the limit of quantification (LOQ). gexinonline.com A study on an Argatroban intermediate and its related substances, including Impurity B, established an LOQ of 0.125 µg/mL for Impurity B using a reversed-phase high-performance liquid chromatography (RP-HPLC) method. gexinonline.comresearchgate.netresearcher.life

Risk assessment tools are then used to identify Critical Process Parameters (CPPs)—such as mobile phase composition, column temperature, and flow rate—that could impact the method's CQAs. researchgate.net Design of Experiments (DoE) is a powerful statistical tool employed within the QbD framework to systematically study the effects of these CPPs and their interactions. emerald.comresearchgate.net This allows for the creation of a "design space," which is the multidimensional combination of and interaction between process parameters that have been demonstrated to provide assurance of quality. researchgate.net Operating within this design space ensures the method's robustness and reliability. For instance, a study might vary the percentage of methanol (B129727) in the mobile phase and the column temperature to determine the optimal conditions for separating Argatroban Impurity B from other closely eluting peaks.

The ultimate goal of applying QbD is to establish a comprehensive control strategy that includes procedural controls and continuous monitoring to ensure the analytical method performs as expected over time. iajps.com This proactive approach leads to more reliable methods, reduced failures, and greater regulatory flexibility. iajps.comemerald.com

Table 1: Elements of Analytical QbD for this compound Analysis

QbD Element Description for this compound Analysis
Analytical Target Profile (ATP) To develop a selective and sensitive method for the quantification of this compound in Argatroban drug substance and product, ensuring it meets regulatory requirements.
Critical Quality Attributes (CQAs) Specificity, Accuracy, Precision, Linearity, Range, Limit of Detection (LOD), Limit of Quantitation (LOQ). For example, the LOQ for Impurity B was found to be 0.125 µg/mL. gexinonline.comresearchgate.netresearcher.life
Risk Assessment Identifying and ranking method parameters (e.g., mobile phase pH, column type, gradient slope, detector wavelength) that could impact CQAs.
Design of Experiments (DoE) Systematically screening and optimizing critical parameters to understand their effects and define a robust operating region.
Design Space The established multidimensional space of operating parameters (e.g., specific ranges for temperature and mobile phase composition) where the method consistently meets its objectives.

| Control Strategy | Implementing system suitability tests, calibration procedures, and ongoing method performance verification to ensure continued reliability. |

Green Chemistry Approaches in Impurity Analysis and Control

The principles of Green Analytical Chemistry (GAC) are gaining significant traction in the pharmaceutical industry to minimize the environmental impact of analytical processes. nrigroupindia.comijirt.org This involves reducing the use of hazardous solvents, minimizing waste generation, and lowering energy consumption without compromising analytical performance. ijirt.orgresearchgate.net

A primary focus of GAC in impurity analysis is the reduction and replacement of toxic organic solvents commonly used in chromatography, such as acetonitrile (B52724) and methanol. austinpublishinggroup.com These solvents are costly, and their waste requires expensive detoxification treatments. austinpublishinggroup.com Green alternatives include using water, ethanol, or supercritical fluids like carbon dioxide. ijirt.org Supercritical Fluid Chromatography (SFC) is an emerging green technique that uses supercritical CO2 as the primary mobile phase, drastically reducing the consumption of organic solvents. ijirt.org

Another GAC strategy is the miniaturization of analytical methods. austinpublishinggroup.com The adoption of Ultra-High-Performance Liquid Chromatography (UHPLC) with smaller particle-size columns allows for shorter analysis times, which in turn reduces solvent consumption and waste. researchgate.net

Development of Predictive Models for Impurity Formation

Predictive Impurity Analysis is a data-driven, strategic approach to anticipate and manage impurities throughout the pharmaceutical product lifecycle. zamann-pharma.com By leveraging computational tools and advanced analytical techniques, potential impurities can be identified early in development, ensuring higher quality and safety. zamann-pharma.comchemical.ai

In silico (computational) models are increasingly used to predict the degradation pathways of drug substances under various stress conditions (e.g., acid, base, oxidation). nih.govnih.gov These models use expert-knowledge software and algorithms to forecast the formation of degradation products based on the chemical structure of the API. nih.gov For Argatroban, forced degradation studies have shown that the drug is susceptible to degradation under hydrolytic (acidic and alkaline) and oxidative conditions, leading to the formation of several degradation products. daneshyari.comnih.govresearchgate.net Predictive models could potentially forecast the formation of impurities like this compound or other novel degradants under specific storage or process conditions.

These predictive approaches are crucial for risk assessment, allowing manufacturers to proactively design more stable formulations and robust manufacturing processes to control impurity levels. nih.govzamann-pharma.com

Emerging Technologies in Pharmaceutical Impurity Science

To meet the growing challenges of impurity analysis, the field is continually evolving with the adoption of new and advanced technologies. technologynetworks.comijpsjournal.com These innovations provide greater sensitivity, specificity, and speed, enabling more comprehensive impurity profiling.

Hyphenated analytical techniques are at the forefront of modern impurity analysis. chemass.sipharmatutor.org

LC-MS (Liquid Chromatography-Mass Spectrometry) : This is a cornerstone technology, with advancements in mass analyzers like Time-of-Flight (TOF) and Orbitrap providing high-resolution, accurate mass data that is invaluable for identifying unknown impurities. chemass.sipharmtech.com

LC-NMR (Liquid Chromatography-Nuclear Magnetic Resonance) : The direct coupling of LC with NMR allows for the structural elucidation of impurities directly from the chromatographic eluent, eliminating the need for time-consuming isolation. pharmtech.com The combination of LC-MS-NMR offers a powerful, all-in-one platform for separation, identification, and characterization. pharmtech.com

UHPLC (Ultra-High-Performance Liquid Chromatography) : The use of columns with sub-2 µm particles provides significantly faster analysis times and improved resolution compared to conventional HPLC, which is critical for analyzing complex mixtures. molnar-institute.com

Table 2: Emerging Analytical Technologies in Impurity Profiling

Technology Application in Impurity Analysis Key Advantage
UHPLC High-resolution separation of complex impurity mixtures. Faster analysis times, improved separation efficiency, and reduced solvent consumption. molnar-institute.com
LC-HRMS (e.g., Q-TOF, Orbitrap) Identification and quantification of known and unknown impurities. Provides high-resolution, accurate mass data for confident elemental composition determination. chemass.si
LC-MS/MS (e.g., Triple Quadrupole) Highly sensitive and selective quantification of trace-level impurities. Excellent for targeted analysis of low-level impurities like genotoxins. zamann-pharma.comthermofisher.com
LC-NMR Definitive structural elucidation of unknown impurities without isolation. Provides detailed structural information (connectivity of atoms) for unambiguous identification. pharmtech.com
SFC (Supercritical Fluid Chromatography) Green alternative for chromatographic separation. Significantly reduces the use of toxic organic solvents. ijirt.org

| AI/Machine Learning | Prediction of impurity formation; automated data analysis and structure elucidation. | Accelerates R&D, improves prediction accuracy, and aids in interpreting complex data. chemical.ai |

Q & A

Q. How to structure a manuscript on this compound for high-impact journals?

  • Guidelines :
  • Abstract : Highlight novelty (e.g., novel degradation pathways).
  • Methods : Detail LC-MS/NMR parameters (column type, mobile phase gradients) .
  • Results : Use tables to compare impurity levels across batches. Include correlation plots (aPTT vs. concentration) .
  • Discussion : Address contradictions (e.g., non-linear aPTT-concentration relationships) and propose mechanistic insights .
  • Supporting Information : Provide raw NMR spectra, HRMS data, and DoE matrices .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Argatroban Impurity B
Reactant of Route 2
Argatroban Impurity B

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.